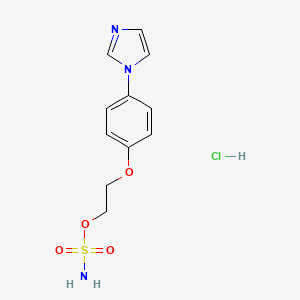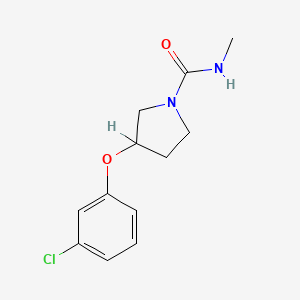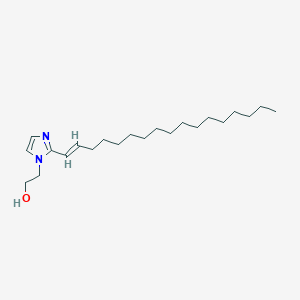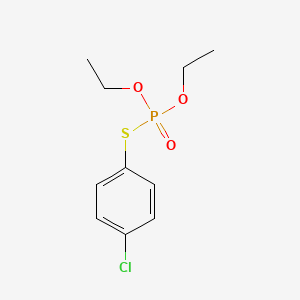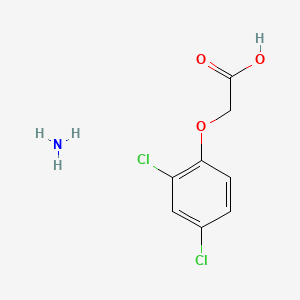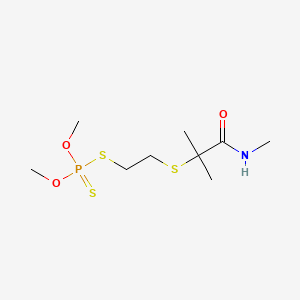
阿巴氯芬盐酸盐
科学研究应用
盐酸STX 209具有广泛的科学研究应用:
化学: 用作研究GABA B受体激动剂及其相互作用的模型化合物。
生物学: 研究其对神经递质系统和神经元信号传导的影响。
医学: 作为治疗自闭症谱系障碍、脆性X染色体综合征和其他神经系统疾病的潜在治疗方法进行探索。
作用机制
盐酸STX 209通过选择性激活GABA B受体发挥作用。这些受体参与中枢神经系统中的抑制性神经传递。激活后,GABA B受体调节神经递质的释放,导致神经元兴奋性降低和肌肉松弛。 该化合物的作用机制涉及与GABA B受体结合,导致构象变化,从而增强钾电导并抑制钙通道 .
生化分析
Biochemical Properties
Arbaclofen hydrochloride plays a significant role in biochemical reactions by acting as an agonist of the gamma-amino butyric acid type B (GABA_B) receptor. This compound interacts with the GABA_B receptor subunits 1 and 2, enhancing inhibitory neurotransmission . The interaction between arbaclofen hydrochloride and the GABA_B receptor is crucial for its antispastic activity, as it increases inhibitory neurotransmission upstream of the metabotropic glutamate receptor 5 (mGluR5) .
Cellular Effects
Arbaclofen hydrochloride influences various cellular processes by enhancing the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhancement leads to the inhibition of neurotransmission through spinal reflex arcs, which mediate reflex muscle contraction . In conditions such as multiple sclerosis and autism spectrum disorder, arbaclofen hydrochloride has been shown to improve social function and behavior by modulating GABA activity .
Molecular Mechanism
The molecular mechanism of arbaclofen hydrochloride involves its action as an agonist of the GABA_B receptor. By binding to this receptor, arbaclofen hydrochloride increases inhibitory neurotransmission, which helps reduce muscle spasticity and improve social behavior in conditions like fragile X syndrome . The compound’s interaction with the GABA_B receptor subunits 1 and 2 is essential for its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arbaclofen hydrochloride have been observed over time in various studies. For instance, in a 12-week randomized, controlled clinical trial, arbaclofen extended-release tablets significantly reduced multiple sclerosis-related spasticity compared to placebo . The compound’s stability and degradation over time have been studied, showing that it remains effective and well-tolerated over extended periods .
Dosage Effects in Animal Models
The effects of arbaclofen hydrochloride vary with different dosages in animal models. In studies involving fragile X syndrome, higher doses of arbaclofen hydrochloride showed benefits over placebo on various subscales, such as irritability and hyperactivity . Some adverse effects, including neurobehavioral symptoms, were observed at higher doses .
Metabolic Pathways
Arbaclofen hydrochloride is involved in metabolic pathways that include hydrolysis by human carboxylesterase-2 (hCE-2). This enzyme catalyzes the conversion of arbaclofen placarbil, a prodrug of arbaclofen hydrochloride, into the active compound . The metabolism of arbaclofen hydrochloride primarily occurs in human tissues, where it is efficiently absorbed and rapidly converted to its active form .
Transport and Distribution
Arbaclofen hydrochloride is transported and distributed within cells and tissues through both passive and active mechanisms. The compound is absorbed throughout the intestine via the monocarboxylate type 1 transporter, allowing for efficient distribution in the body . This transport mechanism ensures that arbaclofen hydrochloride reaches its target sites effectively .
Subcellular Localization
The subcellular localization of arbaclofen hydrochloride involves its targeting to specific compartments within cells. The compound’s interaction with the GABA_B receptor subunits 1 and 2 directs it to the appropriate cellular locations where it can exert its therapeutic effects . This localization is essential for the compound’s activity and function in modulating inhibitory neurotransmission .
准备方法
合成路线和反应条件
盐酸STX 209的合成涉及® -巴氯芬的制备,其通过以下步骤实现:
起始原料: 合成从市售的4-氯苯乙酸开始。
还原: 使用如氢化锂铝等还原剂将羧酸基还原为醇。
胺化: 然后通过与氨或胺源反应将醇转化为胺。
拆分: 使用手性拆分技术将巴氯芬的外消旋混合物拆分成其对映异构体,以获得® -巴氯芬。
盐酸盐的形成: 最后,通过与盐酸反应将® -巴氯芬转化为其盐酸盐.
工业生产方法
盐酸STX 209的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 连续流动化学和自动化合成等技术可用于提高效率和可扩展性 .
化学反应分析
反应类型
盐酸STX 209经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或醛。
还原: 还原反应可以将化合物还原回其醇或胺形式。
取代: 亲核取代反应可以将各种官能团引入分子中.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化锂铝和硼氢化钠等还原剂。
取代: 卤代烷和亲核试剂等试剂用于取代反应.
形成的主要产物
氧化: 形成酮或醛。
还原: 形成醇或胺。
取代: 根据所用亲核试剂引入各种官能团.
相似化合物的比较
类似化合物
巴氯芬: ® -巴氯芬和(S)-巴氯芬的外消旋混合物,用作肌肉松弛剂。
加巴喷丁: 一种用于治疗神经性疼痛和癫痫的GABA类似物。
普瑞巴林: 另一种与加巴喷丁具有类似应用的GABA类似物.
独特性
盐酸STX 209因其选择性激活GABA B受体及其在治疗自闭症谱系障碍和脆性X染色体综合征中的潜在治疗应用而独一无二。 与其他GABA类似物不同,盐酸STX 209专门针对GABA B受体,使其成为研究这些受体和开发靶向疗法的宝贵工具 .
属性
IUPAC Name |
(3R)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUVYYLMCMHLU-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213112 | |
| Record name | Arbaclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63701-55-3 | |
| Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63701-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbaclofen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arbaclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARBACLOFEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8703929ITD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)

